![molecular formula C14H16FNO2 B2524950 N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide CAS No. 2411297-51-1](/img/structure/B2524950.png)
N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide, also known as Compound 32, is a synthetic compound that has gained attention in scientific research due to its potential application in various fields, including medicinal chemistry and drug development.
Mecanismo De Acción
The mechanism of action of N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. It has been shown to have potent activity against certain cancer cell lines and to exhibit anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as COX-2. In addition, it has been shown to have effects on the immune system, including the modulation of cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide in lab experiments is its potent activity against certain cancer cell lines, which makes it a promising drug candidate for further development. It also exhibits anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide. One direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of its potential application in the development of new chemical probes for biological targets. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential application in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide involves several steps, including the reaction of 2-fluorophenol with 3-bromobutan-2-one, followed by the reaction of the resulting intermediate with propargyl bromide. The final product is obtained by the reaction of the intermediate with sodium amide in liquid ammonia. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide has been studied for its potential application in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. It has also been studied for its potential application in the development of new chemical probes for biological targets.
Propiedades
IUPAC Name |
N-[3-(2-fluorophenoxy)butan-2-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-4-7-14(17)16-10(2)11(3)18-13-9-6-5-8-12(13)15/h5-6,8-11H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRNZISDENQLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C(C)OC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

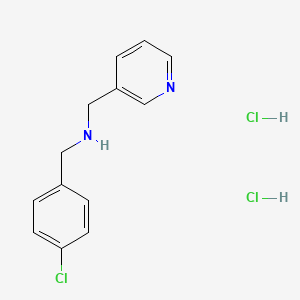
![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2524872.png)
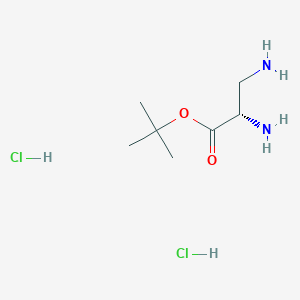
![2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524875.png)
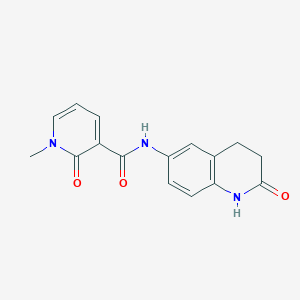
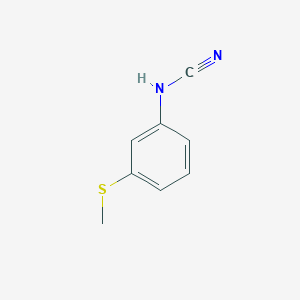
![N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2524878.png)
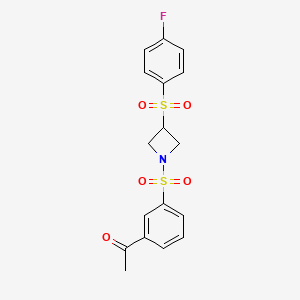
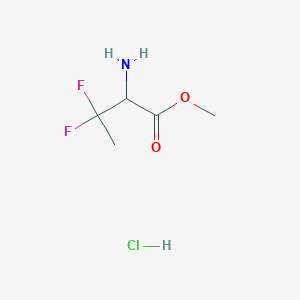
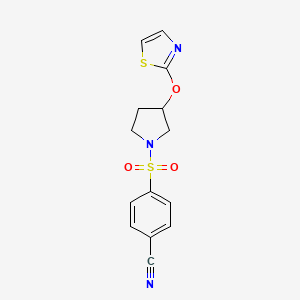
![2-[(2-Bromophenyl)methylsulfanyl]pyrimidine](/img/structure/B2524885.png)
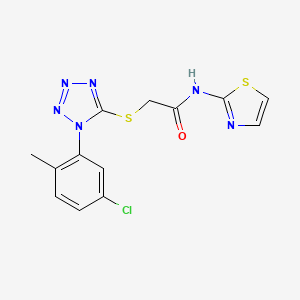
![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2524889.png)
![3-(((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B2524890.png)